molecular formula C8H7NO B1343183 3-Ethynyl-5-methoxypyridine CAS No. 686768-50-3

3-Ethynyl-5-methoxypyridine

Cat. No. B1343183
M. Wt: 133.15 g/mol
InChI Key: YZVXHJYUMFFDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-5-methoxypyridine is a compound that belongs to the class of organic molecules known as pyridines, which are characterized by a six-membered ring structure with one nitrogen atom. The specific structure of 3-ethynyl-5-methoxypyridine includes an ethynyl group (a carbon-carbon triple bond) at the third position and a methoxy group (an oxygen atom bonded to a methyl group) at the fifth position of the pyridine ring. This compound is of interest due to its potential as a building block in organic synthesis and its possible applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, the hetero-Diels-Alder reaction has been utilized to create polysubstituted 3-hydroxypyridines, which could be further modified to introduce an ethynyl group . Additionally, the synthesis of related compounds such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves multiple steps, including substitution and nitration reactions, which could be adapted for the synthesis of 3-ethynyl-5-methoxypyridine . Moreover, palladium(0) cross-coupling reactions have been employed to synthesize bipyridine derivatives with ethynyl linkages, indicating a potential pathway for introducing the ethynyl group into the pyridine ring .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized using various spectroscopic techniques. For example, the Schiff base 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol was characterized using IR, 1H NMR, and X-ray single crystal diffraction, which could similarly be applied to determine the structure of 3-ethynyl-5-methoxypyridine . The crystal structure of related compounds provides insights into the potential molecular geometry and electronic distribution within the pyridine ring.

Chemical Reactions Analysis

Pyridine derivatives can undergo a range of chemical reactions. For instance, the synthesis of 5-amino-2-methoxypyridine ester amide of squaric acid ethyl ester demonstrates the reactivity of methoxypyridine compounds in forming amide linkages and highlights their potential in creating materials with non-linear optical (NLO) applications . The reactivity of the methoxy group in pyridine derivatives can be exploited in various substitution reactions to introduce different functional groups, such as the ethynyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as melting points, can be determined through experimental methods. For example, 3-methoxy-5-chloro-2,6-dinitropyridine has a melting point of 115-117 °C, which provides a reference point for the expected thermal stability of 3-ethynyl-5-methoxypyridine . The solubility, reactivity, and stability of the compound can be influenced by the presence of the ethynyl and methoxy groups, which can be studied through experimental synthesis and characterization.

Scientific Research Applications

Chemical Synthesis and Reactivity

3-Ethynyl-5-methoxypyridine and its analogs have been explored in various chemical syntheses. Hertog et al. (1948) described the preparation of 3-acetylamino-5-ethoxypyridine, a compound related to 3-ethynyl-5-methoxypyridine, by converting 3,5-dibromopyridine with sodium ethylate, which indicates the reactivity and potential for chemical transformation of such compounds (Hertog, Falter, & Linde, 1948). Similarly, Finkentey et al. (1983) demonstrated a synthesis method for 3-methoxypyridine and its analogs through alkylation reactions, highlighting the versatility of these compounds in chemical synthesis (Finkentey, Langhals, & Langhals, 1983).

Photocatalysis

In the field of photocatalysis, Davidson et al. (2015) researched the use of ethynyl-phenylene substituted derivatives, which include 3-ethynyl-5-methoxypyridine, in synthesizing [RuCl(bpy)(tpy)]⁺ based complexes. These complexes, with their photochemical and redox properties, underscore the potential of 3-ethynyl-5-methoxypyridine in photocatalytic applications (Davidson et al., 2015).

Charge Transfer Complexation

Alghanmi and Habeeb (2015) studied the charge transfer interaction between 5-amino-2-methoxypyridine (a related compound) and chloranilic acid, revealing significant insights into the charge transfer properties of methoxypyridine derivatives. This research provides a foundation for understanding the charge transfer mechanisms in compounds like 3-ethynyl-5-methoxypyridine (Alghanmi & Habeeb, 2015).

Synthesis and Characterization of Novel Compounds

Kolev et al. (2008) synthesized and characterized a novel squaric acid derivative of 5-amino-2-methoxypyridine, demonstrating the application of methoxypyridine derivatives in the synthesis of new materials with potential non-linear optical (NLO) applications. This highlights the role of 3-ethynyl-5-methoxypyridine in the development of new functional materials (Kolev et al., 2008).

Catalytic Polymerizations and Material Synthesis

Liu and Jia (2004) explored the catalytic carbonylative polymerizations of heterocycles using a combination that includes m-methoxypyridine, demonstrating the potential of methoxypyridine derivatives in synthesizing polyesters and poly(amide-block-ester)s. This research opens avenues for 3-ethynyl-5-methoxypyridine in material science, particularly in polymer synthesis (Liu & Jia, 2004).

Safety And Hazards

The safety information for 3-Ethynyl-5-methoxypyridine indicates that it is a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-ethynyl-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-3-7-4-8(10-2)6-9-5-7/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVXHJYUMFFDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610727
Record name 3-Ethynyl-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-5-methoxypyridine

CAS RN

686768-50-3
Record name 3-Ethynyl-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethynyl-5-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Ethynyl-3-methoxy pyridine was prepared from 5-bromo-3-methoxy-pyridine (Frontier) in the same manner as 2-chloro-5-ethynyl-pyridine (Example 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethynyl-5-methoxypyridine
Reactant of Route 2
Reactant of Route 2
3-Ethynyl-5-methoxypyridine
Reactant of Route 3
Reactant of Route 3
3-Ethynyl-5-methoxypyridine
Reactant of Route 4
Reactant of Route 4
3-Ethynyl-5-methoxypyridine
Reactant of Route 5
Reactant of Route 5
3-Ethynyl-5-methoxypyridine
Reactant of Route 6
Reactant of Route 6
3-Ethynyl-5-methoxypyridine

Citations

For This Compound
2
Citations
S Wakabayashi, M Kuse, A Kida, S Komeda… - Organic & …, 2014 - pubs.rsc.org
… Similarly, the methoxy derivative 2b was synthesized from 3-ethynyl-5-methoxypyridine 6 in 79% yield as colorless crystals. The expected structures were fully supported by spectral …
Number of citations: 6 0-pubs-rsc-org.brum.beds.ac.uk
F Kaiser, A Schmidt, W Heydenreuter… - European Journal of …, 2016 - Wiley Online Library
… 2,6-Bis[(5-methoxypyridin-3-yl)ethynyl]pyridine (3): 3-Ethynyl-5-methoxypyridine (787 mg, 5.91 mmol, 4.00 equiv.), 2,6-dibromopyridine (350 mg, 1.48 mmol, 1.00 equiv.), CuI (28.1 mg, …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.